4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

Catalog No.
S7035390
CAS No.
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

Product Name

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-4-ol

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h4,6,10H,1-3H2,(H,8,9)

InChI Key

DOJPIIWNSVOZGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NC=N2)O

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol is a heterocyclic compound characterized by a bicyclic structure containing both benzene and diazole rings. Its molecular formula is C7H10N2OC_7H_10N_2O, and it features a hydroxyl group at the 4-position of the benzodiazol ring. This compound is notable for its potential in medicinal chemistry due to its structural similarities to various biologically active molecules.

Typical for heterocycles:

  • Oxidation: 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol can be oxidized using agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxides.
  • Reduction: It can also be reduced to form various derivatives, depending on the conditions and reagents used.
  • Condensation Reactions: The presence of the hydroxyl group allows for condensation reactions with aldehydes or ketones to form more complex polycyclic structures .

Research indicates that 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol and its derivatives exhibit a range of biological activities. These include:

  • Antiviral Properties: Some derivatives have shown anti-HIV activity, making them potential candidates for antiviral drug development .
  • Neuroprotective Effects: Compounds related to this structure have been studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Several synthetic routes have been developed for creating 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol:

  • One-Step Synthesis: Recent advancements include one-step synthesis methods that utilize rare earth metal triflates as catalysts. This method simplifies the process and enhances yield .
  • Multi-Step Synthesis: Traditional methods involve multiple steps starting from simpler precursors like 2-amino phenols and aldehydes or ketones through cyclization reactions .

The applications of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol are diverse:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential scaffold for developing new drugs targeting viral infections and neurodegenerative disorders.
  • Material Science: Its unique structure may also find applications in optoelectronics and as intermediates in the synthesis of complex materials .

Interaction studies have focused on understanding how 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol interacts with various biological targets:

  • Protein Binding: Studies suggest that the compound can bind to specific proteins involved in disease pathways, influencing their activity and providing insights into its mechanism of action .
  • Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit enzymes associated with viral replication and other metabolic processes .

Several compounds share structural features with 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-4,5,6,7-tetrahydro-1H-benzodiazoleMethyl group at the 2-positionEnhanced lipophilicity may improve bioavailability
4-HydroxyquinolineQuinoline core with hydroxyl groupDifferent ring system; less versatile in synthesis
4-AminoquinolineAmino group at the 4-positionKnown antimalarial activity; different biological focus
4,5-Dihydrobenzo[d]imidazoleImidazole ring fused with benzeneMore rigid structure; different reactivity profile

The uniqueness of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol lies in its specific combination of structural elements that confer unique biological activities and synthetic versatility.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

138.079312947 g/mol

Monoisotopic Mass

138.079312947 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-26-2023

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